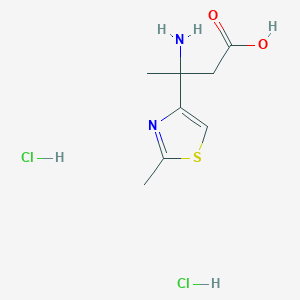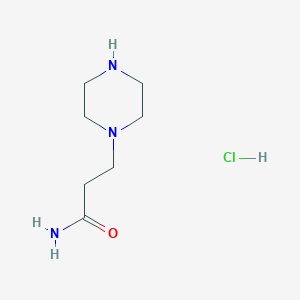
3-Piperazin-1-ylpropanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Piperazin-1-ylpropanamide hydrochloride is an organic compound that is used for pharmaceutical testing . It is a unique chemical that is part of a collection of unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 3-Piperazin-1-ylpropanamide hydrochloride, involves several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure .Molecular Structure Analysis
The molecular structure of 3-Piperazin-1-ylpropanamide hydrochloride is represented by the empirical formula C7H16ClN3O, and it has a molecular weight of 193.67 . The structure of piperazine derivatives is characterized by a piperidine moiety as the fundamental part of the molecule .Chemical Reactions Analysis
The chemical reactions leading to the formation of various piperidine derivatives include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Reactions were reported to undergo smoothly leading to the formation of a broad range of 1,2-DHP derivatives in good yields .Applications De Recherche Scientifique
Antidepressant and Antianxiety Activities
A novel series of compounds incorporating the piperazine structure, including 3-Piperazin-1-ylpropanamide hydrochloride derivatives, have been synthesized and evaluated for their potential antidepressant and antianxiety activities. Specifically, compounds have shown significant effects in reducing immobility times in behavioral despair tests and exhibited notable antianxiety activity in plus maze methods. This indicates the potential of these compounds in treating mood disorders (J. Kumar et al., 2017).
Antiallergic Activity
Research into N-(pyridin-2-yl)-3-(piperazin-1-yl) propanamides has revealed potential antiallergic properties. These compounds were synthesized and their activity was assessed in vivo, showing comparable effectiveness to known antiallergic drugs. This suggests their utility in developing new treatments for allergic reactions (J. Courant et al., 1993).
Antihypertensive Agents
The synthesis of new 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates and their hydrochloride salts has been reported, aiming to explore their application as dual antihypertensive agents. This research highlights the pharmaceutical potential of these compounds in managing hypertension (Pavlína Marvanová et al., 2016).
Anticancer and Antituberculosis Studies
Derivatives of 3-Piperazin-1-ylpropanamide hydrochloride have been synthesized and screened for their anticancer and antituberculosis activities. Some compounds exhibited significant activity against cancer cell lines and tuberculosis bacteria, indicating their potential as therapeutic agents in these domains (S. Mallikarjuna et al., 2014).
HIV-1 Reverse Transcriptase Inhibition
In the field of antiviral research, derivatives of 3-Piperazin-1-ylpropanamide have been investigated for their ability to inhibit HIV-1 reverse transcriptase. This research contributes to the development of novel non-nucleoside reverse transcriptase inhibitors, which are crucial for HIV/AIDS treatment strategies (D. Romero et al., 1994).
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 3-Piperazin-1-ylpropanamide hydrochloride, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
3-piperazin-1-ylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c8-7(11)1-4-10-5-2-9-3-6-10;/h9H,1-6H2,(H2,8,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNZVBNFIHIEOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperazin-1-ylpropanamide hydrochloride | |
CAS RN |
1609395-36-9, 90048-60-5 |
Source


|
| Record name | 1-Piperazinepropanamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperazin-1-ylpropanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

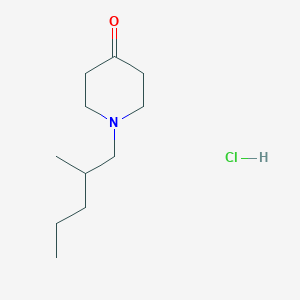
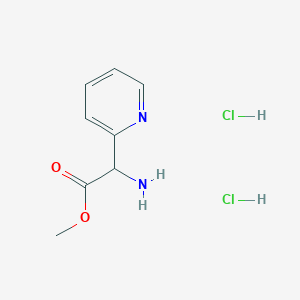
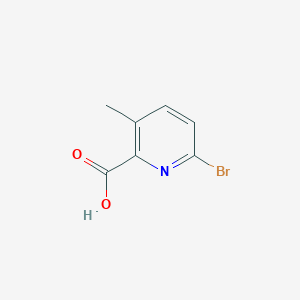
![[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1379640.png)
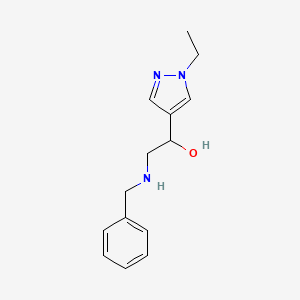
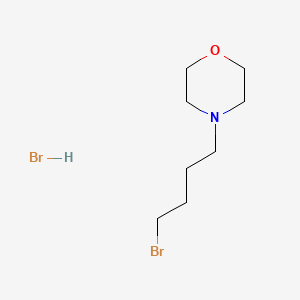

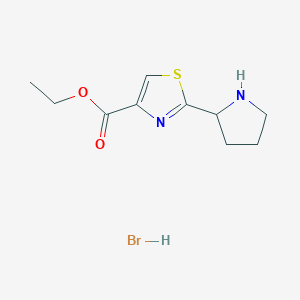
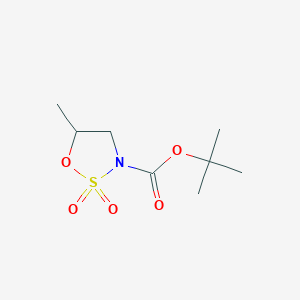
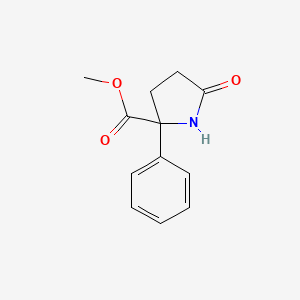
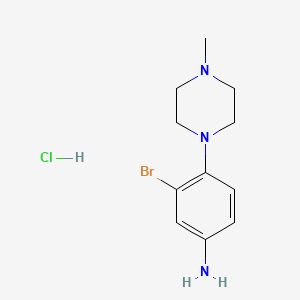
![(5S)-5-[(Benzylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B1379650.png)

